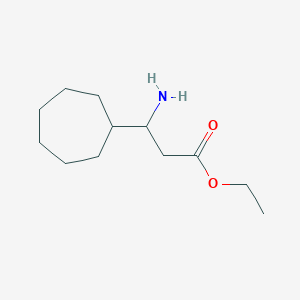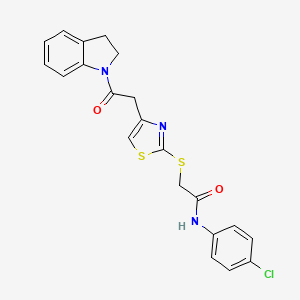![molecular formula C25H26N2O3 B2511382 3'-Methoxy-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]-[1,1'-biphenyl]-4-carboxamide CAS No. 1797842-43-3](/img/structure/B2511382.png)
3'-Methoxy-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]-[1,1'-biphenyl]-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3'-Methoxy-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]-[1,1'-biphnyl]-4-carboxamide" is a complex organic molecule that appears to be related to a family of compounds with potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, similar structures are discussed, such as pyrrolidine derivatives and carboxamide functionalities, which are often explored for their biological activities and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including cyclization, substitution, and coupling reactions. For instance, the synthesis of 2-arylpyrrolidine-1-carboxamides is reported to involve acid-catalyzed cyclization of ureas in the presence of aminophenol under mild conditions, which could be relevant to the synthesis of the compound . Additionally, the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids suggests a method for creating C-C and C-N bonds that might be applicable .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray diffraction and DFT calculations. For example, the structure of a novel benzamide derivative was analyzed using X-ray single crystal diffraction, indicating a triclinic system with specific lattice constants . Similarly, the pyrazole derivative's structure was confirmed by X-ray diffraction, revealing a dihedral angle between the pyrazole and thiophene rings . These studies provide insights into the geometric parameters that could be expected for the compound of interest.
Chemical Reactions Analysis
The chemical reactivity of similar molecules has been investigated using theoretical calculations, such as molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans. These studies help to identify electrophilic and nucleophilic regions on the molecular surface, which are crucial for understanding the chemical behavior of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include thermal stability, electronic properties like HOMO and LUMO energies, and thermodynamic properties. For instance, the pyrazole derivative was found to be thermally stable up to 190°C, and its electronic structures were optimized using ab-initio methods . The antioxidant properties of benzamide derivatives have also been determined using free radical scavenging tests . These findings contribute to a comprehensive understanding of the physical and chemical characteristics that could be expected for the compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Innovative Synthesis Techniques : Research efforts have led to novel synthesis methods for complex carboxamides and pyrrolidines, which are crucial for developing pharmaceuticals and materials with specific properties. For example, the synthesis of 2-arylpyrrolidine-1-carboxamides through acid-catalyzed reactions highlights a method for creating structurally similar compounds with potential in drug development and material science (Smolobochkin et al., 2017).
Pharmacological Applications
- Potential in Drug Discovery : Similar compounds have been explored for their pharmacological potential, including acting as kinase inhibitors for cancer therapy (Schroeder et al., 2009). The discovery and optimization of these molecules underscore the importance of such compounds in developing new therapeutic agents.
Material Science Applications
- Advanced Material Development : Compounds with complex carboxamide structures have applications in material science, such as in the creation of new polymers with unique properties. For instance, the synthesis of polyamides containing quinoxaline moieties demonstrates the role of advanced synthetic chemistry in developing materials with specific thermal and mechanical properties (Patil et al., 2011).
Wirkmechanismus
Target of Action
Compounds with similar structures often target specific enzymes or receptors in the body. The exact target of “3’-Methoxy-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]-[1,1’-biphenyl]-4-carboxamide” would depend on its specific chemical structure and the functional groups it contains .
Mode of Action
Once the compound binds to its target, it may inhibit or activate the function of the target, leading to changes in cellular processes. The mode of action of “3’-Methoxy-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]-[1,1’-biphenyl]-4-carboxamide” would depend on its interaction with its specific target .
Biochemical Pathways
The compound’s interaction with its target could affect various biochemical pathways, leading to downstream effects. For instance, it might influence signal transduction pathways, metabolic pathways, or gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “3’-Methoxy-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]-[1,1’-biphenyl]-4-carboxamide” would determine its bioavailability. Factors such as its solubility, stability, and the presence of functional groups can influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. These effects could range from changes in cell function to cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Eigenschaften
IUPAC Name |
4-(3-methoxyphenyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-29-23-5-3-4-20(16-23)18-6-8-19(9-7-18)25(28)26-21-10-12-22(13-11-21)27-15-14-24(17-27)30-2/h3-13,16,24H,14-15,17H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSKPNQFQSFOJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{[(4-Acetylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B2511304.png)



![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2511312.png)



![2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2511318.png)
![Ethyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-2-(p-tolyl)quinoline-6-carboxylate](/img/structure/B2511319.png)
